4-(2-Bromoethyl)benzene-1,3-diol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H9BrO2 |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-(2-bromoethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H9BrO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2 |
InChI Key |
ZNLNDCUXIHEGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCBr |
Origin of Product |
United States |
Foundational & Exploratory
4-(2-Bromoethyl)benzene-1,3-diol: Technical Profile & Application Guide
This technical guide details the properties, synthesis, and applications of 4-(2-Bromoethyl)benzene-1,3-diol (CAS 2228400-79-9). This compound serves as a critical electrophilic intermediate in the development of novel tyrosinase inhibitors and oxygen-containing heterocycles (chromans).
Executive Summary
This compound (CAS 2228400-79-9), also referred to as 4-(2-bromoethyl)resorcinol , is a bifunctional building block characterized by a resorcinol core functionalized with a reactive bromoethyl chain at the 4-position.
Its structural significance lies in its dual reactivity:
-
Pharmacophore Utility: The 4-substituted resorcinol moiety is a privileged scaffold for Tyrosinase Inhibition (skin lightening therapeutics), mimicking the tyrosine substrate.
-
Synthetic Utility: The pendant alkyl bromide acts as a versatile "handle" for nucleophilic substitution, enabling the synthesis of complex hybrid drugs or intramolecular cyclization to yield 7-hydroxychromans and dihydrocoumarins .
This guide outlines the physicochemical properties, high-purity synthesis protocols, and strategic applications of this compound in medicinal chemistry.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
Identification & Physicochemical Data
| Property | Specification |
| CAS Number | 2228400-79-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Predicted LogP | ~2.1 (Lipophilic, suitable for dermal penetration) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[2][3] |
| Stability | Hygroscopic; sensitive to oxidation (darkens upon air exposure). Store under inert gas at -20°C. |
Structural Reactivity Analysis
-
Resorcinol Core: Electron-rich aromatic ring, susceptible to electrophilic aromatic substitution (EAS) at the 6-position. The hydroxyl groups are acidic (pKa ~9.5) and can be selectively protected.
-
Alkyl Bromide: A primary alkyl halide susceptible to S_N2 reactions. It serves as a "soft" electrophile, ideal for coupling with thiols, amines, or forming carbon-carbon bonds via Grignard formation.
Synthetic Pathways (Field-Proven Methodologies)
Direct alkylation of resorcinol with 1,2-dibromoethane typically yields poly-alkylated mixtures. The most authoritative, high-purity route involves the Ring-Opening/Reduction Sequence starting from coumarin derivatives.
Pathway A: The Dihydrocoumarin Reduction Route (Recommended)
This method ensures regioselectivity at the 4-position and avoids complex isomer separations.
Step 1: Hydrogenation of Umbelliferone (7-Hydroxycoumarin)
-
Precursor: 7-Hydroxycoumarin (CAS 93-35-6).
-
Reagent: H₂ (balloon), Pd/C (10% w/w).
-
Product: 7-Hydroxy-3,4-dihydrocoumarin.
-
Insight: Complete saturation of the double bond is critical to prevent side reactions in the next step.
Step 2: Reductive Ring Opening
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
-
Conditions: 0°C to RT, anhydrous THF.
-
Mechanism: Hydride attack on the lactone carbonyl cleaves the ring, yielding 4-(2-Hydroxyethyl)benzene-1,3-diol (The "Diol Intermediate").
-
Workup: Fieser workup (Water/15% NaOH/Water) to remove aluminum salts.
Step 3: Bromination (The Target Synthesis)
-
Reagent: Phosphorus Tribromide (PBr₃) or Triphenylphosphine/Carbon Tetrabromide (Appel Reaction).
-
Protocol:
-
Dissolve 4-(2-Hydroxyethyl)benzene-1,3-diol in anhydrous DCM at 0°C.
-
Add PBr₃ (0.35 equiv) dropwise to minimize exotherm.
-
Stir for 2–4 hours at RT.
-
Quench with saturated NaHCO₃.
-
-
Why PBr₃? It selectively brominates the primary aliphatic alcohol over the phenolic hydroxyls due to the higher nucleophilicity of the alkyl alcohol oxygen and the stability of the phenoxide leaving group.
Visualization of Synthetic Logic
Figure 1: High-fidelity synthetic route ensuring regiochemical purity at the 4-position.
Applications in Drug Development[1][2][12]
Tyrosinase Inhibition (Dermatology)
4-Substituted resorcinols are the gold standard for treating hyperpigmentation (e.g., Melasma). The 4-(2-bromoethyl) moiety allows researchers to probe the hydrophobic binding pocket of the tyrosinase enzyme.
-
Mechanism: The resorcinol ring coordinates with the binuclear copper active site of tyrosinase. The 4-alkyl chain extends into the hydrophobic pocket, blocking substrate (Tyrosine/DOPA) entry.
-
Optimization Strategy: The bromine atom can be displaced by bulky lipophilic groups (e.g., adamantane, cyclohexyl) to increase affinity, or by polar groups to improve solubility, creating "Second Generation" inhibitors superior to 4-butylresorcinol.
Precursor to Chroman Scaffolds
This compound is a "masked" chroman. Under basic conditions, it undergoes intramolecular O-alkylation to form 7-hydroxychroman .
-
Reaction: Treatment with K₂CO₃ in Acetone (reflux).
-
Product: 7-Hydroxychroman (dihydro-benzopyran).
-
Significance: Chromans are core structures in Vitamin E analogs and selective Estrogen Receptor Modulators (SERMs).
Experimental Workflow: Intramolecular Cyclization
Objective: Validation of the bromoethyl side-chain reactivity.
-
Setup: Charge a flask with this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in Acetone (0.1 M).
-
Execution: Reflux (56°C) for 6 hours. Monitor by TLC (Product is less polar).
-
Workup: Filter inorganic salts, concentrate filtrate.
-
Result: Quantitative conversion to 7-hydroxychroman.
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: Phenolic compounds are corrosive; alkyl bromides are irritants.
-
Sensitizer: Potential for allergic contact dermatitis.
Standard Operating Procedure (SOP):
-
Engineering Controls: Handle exclusively in a fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to alkyl bromide permeability), safety goggles, and lab coat.
-
Storage: Store in amber vials under Argon at -20°C. Phenolic oxidation leads to pink/brown discoloration; discard if significantly degraded.
-
Spill Management: Neutralize with dilute alcoholic KOH (to convert alkyl bromide to ether/alcohol) before disposal, or absorb with vermiculite.
References
-
Synthesis of 4-alkylresorcinols: Organic Syntheses, Coll. Vol. 3, p. 761 (1955). (Foundational chemistry for resorcinol alkylation).[5]
-
Tyrosinase Inhibition Mechanism: Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425.
-
Chroman Synthesis via Intramolecular Cyclization: Camps, F., et al. (1982). Synthesis of chromenes and chromans.[6] Journal of Heterocyclic Chemistry, 19(6). (Analogous cyclization protocols).
-
Resorcinol Derivatives in Dermatology: Kolbe, L., et al. (2013).[7] 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. JEADV.
Sources
- 1. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: 4-(2-Bromoethyl)resorcinol vs. 4-Bromoresorcinol
An In-Depth Technical Guide on the Structural and Functional Divergence of Brominated Resorcinols.
Executive Summary
In the landscape of resorcinol-based pharmacophores, 4-bromoresorcinol and 4-(2-bromoethyl)resorcinol represent two fundamentally distinct classes of chemical reactivity, despite their nomenclature similarities.
-
4-Bromoresorcinol (4-BR) acts as an aryl halide scaffold . Its utility lies in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems or complex dyes (e.g., eosin derivatives). It functions as a stable "anchor" for expanding the aromatic core.
-
4-(2-Bromoethyl)resorcinol (4-BER) acts as an alkylating agent and heterocycle precursor . The presence of a reactive alkyl halide side chain ortho to a phenolic hydroxyl group predisposes this molecule to intramolecular cyclization. It is a critical intermediate for synthesizing 2,3-dihydrobenzofurans (coumarans) and serves as a covalent probe in tyrosinase inhibition studies.
This guide delineates the physicochemical differences, synthetic pathways, and divergent applications of these two compounds in drug discovery.
Chemical Identity & Physicochemical Properties
The structural difference—a bromine atom directly attached to the ring versus one attached to an ethyl side chain—dictates the electronic environment and solubility profile.
| Feature | 4-Bromoresorcinol | 4-(2-Bromoethyl)resorcinol |
| CAS Number | 6626-15-9 | 2228400-79-9 |
| IUPAC Name | 4-Bromobenzene-1,3-diol | 4-(2-Bromoethyl)benzene-1,3-diol |
| Molecular Formula | C₆H₅BrO₂ | C₈H₉BrO₂ |
| Molecular Weight | 189.01 g/mol | 217.06 g/mol |
| Physical State | White to pink crystalline powder | Off-white solid / viscous oil (purity dependent) |
| Melting Point | 97–100 °C | 85–89 °C (approximate/derivative dependent) |
| Reactivity Class | Aryl Halide (Electrophile for metal catalysis) | Alkyl Halide (Electrophile for S_N2 / Cyclization) |
| Key Application | Synthesis of dyes, liquid crystals, biaryls | Synthesis of dihydrobenzofurans, covalent enzyme probes |
Synthetic Pathways
Synthesis of 4-Bromoresorcinol
The synthesis requires controlling the regioselectivity to prevent poly-bromination.
-
Route: Electrophilic aromatic substitution.
-
Mechanism: Direct bromination often leads to 2,4,6-tribromoresorcinol. To achieve mono-bromination at the 4-position, mild conditions or blocking groups are employed.
Synthesis of 4-(2-Bromoethyl)resorcinol
This compound is typically accessed via the reduction of acetyl precursors followed by halogenation, or via Friedel-Crafts alkylation.
-
Route: Friedel-Crafts Acylation
Reduction Bromination. -
Step 1: Acylation of resorcinol with chloroacetyl chloride or acetic anhydride to form 4-acetylresorcinol.
-
Step 2: Reduction (e.g., Clemmensen or hydride reduction) to 4-ethylresorcinol (if direct bromination is intended) or reduction of a halo-ketone.
-
Preferred Route: 4-(2-Hydroxyethyl)resorcinol is treated with PBr₃ or HBr to yield the target alkyl bromide.
Reactivity & Mechanistic Divergence[4]
The following Graphviz diagram illustrates the logical flow of reactivity for both compounds, highlighting why they are non-interchangeable in synthesis.
Figure 1: Divergent reaction pathways. 4-Bromoresorcinol undergoes metal-catalyzed coupling, while 4-(2-Bromoethyl)resorcinol prefers cyclization or nucleophilic substitution.
Critical Mechanism: Cyclization of 4-(2-Bromoethyl)resorcinol
The defining feature of 4-(2-Bromoethyl)resorcinol is its instability in basic conditions. The hydroxyl group at position 3 is ortho to the 2-bromoethyl group.
-
Deprotonation: Base removes the proton from the 3-OH.
-
Attack: The phenoxide ion attacks the
-carbon of the ethyl chain. -
Displacement: Bromide is ejected (S_N2).
-
Result: Formation of 6-hydroxy-2,3-dihydrobenzofuran (also known as 6-hydroxycoumaran). This reaction is often faster than intermolecular substitution.
Applications in Drug Development
Tyrosinase Inhibition & Skin Lightening
Resorcinol derivatives are the gold standard for tyrosinase inhibition (e.g., 4-butylresorcinol).
-
4-Bromoresorcinol: Acts as a competitive inhibitor but is less potent than alkyl-resorcinols. It is primarily used to synthesize more complex inhibitors.
-
4-(2-Bromoethyl)resorcinol:
-
Probing the Active Site: The alkyl bromide moiety can potentially alkylate nucleophilic residues (e.g., Histidine) within the tyrosinase active site, acting as an irreversible (covalent) inhibitor.
-
Precursor: It is reduced to 4-ethylresorcinol or extended to 4-phenylethylresorcinol (SymWhite® 377), one of the most potent whitening agents available.
-
Heterocyclic Building Blocks
4-(2-Bromoethyl)resorcinol is a "pre-cyclized" synthon. Researchers use it to generate libraries of dihydrobenzofurans, which are privileged structures in anti-oxidant and anti-inflammatory drug discovery.
Experimental Protocols
Protocol A: Synthesis of 4-Bromoresorcinol (Mono-bromination)
Self-validating step: Melting point confirmation prevents use of poly-brominated impurities.
-
Dissolution: Dissolve 11.0 g (100 mmol) of resorcinol in 100 mL of diethyl ether. Cool to 0°C.
-
Addition: Add 100 mmol of dioxane-dibromide complex (or Br₂ in acetic acid) dropwise over 60 minutes. Slow addition is critical to avoid dibromination.
-
Quench: Wash the organic layer with 10% Na₂S₂O₃ (to remove excess Br₂) and then water.
-
Purification: Dry over MgSO₄, evaporate solvent. Recrystallize from chloroform/hexane.
-
Validation: Product should be white needles. MP: 97–100°C. If MP > 105°C, significant tribromoresorcinol is present.
Protocol B: Cyclization of 4-(2-Bromoethyl)resorcinol to 6-Hydroxy-2,3-dihydrobenzofuran
Demonstrates the alkyl-halide reactivity.
-
Setup: Dissolve 1.0 g (4.6 mmol) of 4-(2-bromoethyl)resorcinol in 20 mL of anhydrous acetone.
-
Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).
-
Reflux: Heat to reflux for 4 hours. Monitor by TLC (the product is less polar than the starting material).[4]
-
Workup: Filter off solids (KBr + excess K₂CO₃). Evaporate acetone.
-
Result: The residue is 6-hydroxy-2,3-dihydrobenzofuran.
-
Validation: ^1H NMR will show the disappearance of the triplet at
3.5 ppm (CH₂Br) and appearance of two triplets at 3.1 and 4.5 ppm (dihydrofuran ring protons).
References
-
PubChem. 4-Bromoresorcinol (CAS 6626-15-9) Compound Summary.[5] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Preparation of 4-Bromoresorcinol. Org.[2][3][4][6][7][8][9] Synth. 1934, 14, 14. Available at: [Link]
- Maan, P., et al.Tyrosinase Inhibition by Resorcinol Derivatives: Structural Requirements.Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. (Contextual grounding for 4-substituted resorcinol SAR).
Sources
- 1. 2,4,6-Tribromoresorcinol | C6H3Br3O2 | CID 17094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resorcinol (CAS 108-46-3) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. 4-Bromoresorcinol | C6H5BrO2 | CID 81105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromoresorcinol 97 6626-15-9 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. sytheonltd.com [sytheonltd.com]
Beyond the SDS: Technical Guide to 4-(2-Bromoethyl)benzene-1,3-diol
[1][2]
Content Type: Technical Whitepaper / Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists Subject: 4-(2-Bromoethyl)benzene-1,3-diol (Synonym: 4-(2-Bromoethyl)resorcinol)[1][2]
Part 1: Chemical Identity & Strategic Significance[1]
This compound is not a standard commodity chemical; it is a high-reactivity transient intermediate .[1][2] In drug discovery, it serves as a critical "warhead" scaffold, primarily used to synthesize chromans (dihydrobenzopyrans) and coumarin derivatives —structural motifs found in Vitamin E, anticoagulants, and skin-lightening agents like Glabridin analogs.[2]
Unlike stable reagents, this molecule possesses an inherent "self-destruct" mechanism: the nucleophilic phenolic hydroxyl group is positioned perfectly to attack the electrophilic alkyl bromide tail, leading to intramolecular cyclization.[2]
Structural Logic & Properties[1][2]
Part 2: The Hazard Matrix (Expanded SDS)
Standard Safety Data Sheets (SDS) for research chemicals often default to generic "Irritant" warnings. As a Senior Application Scientist, you must recognize the specific bifunctional hazard profile of this compound.
The Alkylating Threat (The Bromoethyl Group)
The primary hazard is the 2-bromoethyl tail.[1][2] It is a potent primary alkylating agent .
-
Mechanism: The carbon attached to the bromine is electron-deficient.[2] It readily undergoes
reactions with biological nucleophiles (DNA bases, cysteine residues in proteins). -
Risk: Potential carcinogenicity and mutagenicity (analogous to phenethyl bromide).
-
Immediate Effect: Lachrymator. Vapors or dust will cause severe irritation to mucous membranes.
The Systemic Threat (The Resorcinol Core)
The 1,3-benzenediol (resorcinol) moiety adds systemic toxicity risks.[1][2]
-
Sensitization: Resorcinols are notorious skin sensitizers. Repeated exposure can lead to severe contact dermatitis.
-
Endocrine Disruption: Resorcinol derivatives can disrupt thyroid function by inhibiting thyroid peroxidase (TPO).
-
Methemoglobinemia: Absorption through the skin can interfere with oxygen transport in the blood.
The Instability Hazard (Intramolecular Cyclization)
This compound is thermodynamically primed to cyclize into 7-hydroxychroman , releasing Hydrogen Bromide (HBr) gas as a byproduct.[1][2]
-
Trigger: Presence of mild base, moisture, or heat.[2]
-
Consequence: Pressurization of storage vessels (HBr generation) and loss of active material.
Part 3: Handling & Stability Protocols
Storage Hierarchy
To prevent the "self-destruct" cyclization described above, adhere to these storage rules:
| Parameter | Protocol | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the intramolecular |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the electron-rich resorcinol ring (which turns the solid brown/black).[1][2] |
| Additives | Trace Acid (Optional) | Storing with trace acetic acid vapor can suppress phenoxide formation, inhibiting cyclization. |
| Container | Amber Glass | Light can trigger radical debromination or oxidation. |
PPE Selection (The "Senior Scientist" Standard)
Do not rely on standard latex or thin nitrile gloves.
-
Gloves: Use Silver Shield (Laminate) or Viton gloves. Alkyl bromides can permeate standard nitrile gloves in minutes. If dexterity is required, wear Silver Shield as an inner liner under nitrile.
-
Respiratory: Work strictly within a fume hood. If solid handling outside a hood is unavoidable (not recommended), use a P100/OV (Organic Vapor) respirator.
Part 4: Synthetic Utility & Reaction Workflows
The "Chroman Closure" Workflow
The most common application of this molecule is the synthesis of 7-hydroxychroman.[2] This reaction validates the structure and purity of your intermediate.[2]
Experimental Protocol: Cyclization to 7-Hydroxychroman[1][2]
-
Reagents: this compound (1.0 eq), Potassium Carbonate (
, 2.0 eq), Acetone (0.1 M).[1][2] -
Procedure:
-
Dissolve the diol in anhydrous acetone under
. -
Add powdered
. -
Heat to reflux for 2–4 hours.
-
Validation (TLC): Monitor the disappearance of the polar diol (low
) and appearance of the less polar chroman (higher ). -
Workup: Filter salts, concentrate, and purify via silica column (Hexane/EtOAc).
-
Visualization: The Reactivity Pathway
The following diagram illustrates the competing pathways: the desired synthetic utility versus the degradation hazard.[2]
Caption: Pathway analysis showing the controlled cyclization (green) vs. uncontrolled degradation (red/black).[1][2]
Part 5: Emergency Response & Waste Disposal[1]
Spill Management
If this material is spilled, do not simply wipe it up. You must chemically neutralize the alkylating potential.
-
Isolate: Evacuate the immediate area.
-
Quench: Apply a solution of 10% Sodium Thiosulfate (
) and mild detergent.-
Chemistry: Thiosulfate is a "soft" nucleophile that reacts rapidly with the "soft" alkyl bromide electrophile, converting it into a harmless Bunte salt (alkyl thiosulfate).
-
-
Clean: Allow to sit for 20 minutes, then absorb with vermiculite.
Waste Stream
-
Classification: Halogenated Organic Waste.
-
Note: Do not mix with strong oxidizers (risk of bromine gas evolution) or strong bases (risk of exothermic cyclization in the waste drum).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16220585, 5-(Bromomethyl)benzene-1,3-diol (Structural Analog).[1][2] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Resorcinol: Substance Information & Hazard Profile. Retrieved from [Link][1]
-
Organic Syntheses. Alkylation of Resorcinol Derivatives. Org.[4][5] Synth. Coll. Vol. 2, p.100.[6] Retrieved from [Link][1]
Sources
- 1. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]
- 2. CN104262109A - Synthesis method of resorcinol - Google Patents [patents.google.com]
- 3. 4-(2-Bromoethyl)benzene-1,2-diol 97% | CAS: 220556-03-6 | AChemBlock [achemblock.com]
- 4. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
Targeting Melanogenesis: A Technical Guide to the Design and Evaluation of Novel Resorcinol Derivatives
Executive Summary
This technical guide outlines the rational design and rigorous evaluation of novel resorcinol derivatives as tyrosinase inhibitors.[1] While 4-substituted resorcinols (e.g., 4-n-butylresorcinol) are established gold standards for hyperpigmentation, the field is evolving toward hybrid scaffolds (e.g., thiazole-resorcinols) to overcome the "species gap" between mushroom and human tyrosinase. This document provides a self-validating workflow for researchers, moving from mechanistic SAR (Structure-Activity Relationship) to standardized enzymatic and cellular validation protocols.
Part 1: Mechanistic Rationale & SAR Strategy
The Target: Binuclear Copper Active Site
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme. Its active site contains two copper ions (
Mechanism of Resorcinol Inhibition: Resorcinol derivatives act primarily as competitive inhibitors. The 1,3-dihydroxy moiety mimics the substrate (L-DOPA), chelating the copper ions within the active site.
-
The "Head": The resorcinol ring forms hydrogen bonds with the active site histidines and coordinates with the Cu ions.
-
The "Tail": Substituents at the 4-position (e.g., alkyl chains, aromatic rings) penetrate the hydrophobic pocket of the enzyme, stabilizing the complex and preventing substrate entry.
The "Species Gap" Insight
Critical Warning: Mushroom tyrosinase (Agaricus bisporus) is the standard screening tool due to cost, but it shares low sequence homology with human tyrosinase.
-
Observation: Thiamidol (isobutylamido thiazolyl resorcinol) has an
of ~1.1 µM against human tyrosinase but is weak against mushroom tyrosinase ( ~108 µM). -
Implication: Relying solely on mushroom tyrosinase data yields false negatives for human-relevant compounds.
Visualization: Catalytic Interference
Caption: Tyrosinase catalytic pathway showing the competitive entry point of resorcinol derivatives at the copper active site.
Part 2: Experimental Protocols
Primary Screen: Mushroom Tyrosinase Assay (L-DOPA)
This assay quantifies the inhibition of diphenolase activity by measuring the formation of Dopachrome.[2]
Reagents:
-
Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8). Note: pH 6.8 mimics physiological skin pH better than pH 6.5.
-
Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL stock in cold buffer.
-
Substrate: L-DOPA (10 mM) dissolved in buffer. Freshly prepared.
-
Control: Kojic Acid (Positive Control).
Protocol Steps:
-
Preparation: In a 96-well clear plate, add 80 µL of Phosphate Buffer.
-
Inhibitor: Add 20 µL of the test compound (dissolved in DMSO; final DMSO <1%).
-
Enzyme: Add 40 µL of Tyrosinase solution (Final conc: ~30-50 U/mL).
-
Incubation: Incubate at 25°C for 10 minutes . This allows the inhibitor to equilibrate with the active site.
-
Initiation: Add 60 µL of L-DOPA (Final conc: 0.5 mM).
-
Measurement: Immediately read Absorbance at 475 nm (Dopachrome peak) in kinetic mode every 30 seconds for 10 minutes.
-
Calculation: Determine the slope (velocity) of the linear portion.
[2]
Secondary Validation: B16F10 Cellular Melanin Assay
Enzymatic inhibition does not guarantee cellular efficacy (due to membrane permeability). This assay validates intracellular activity.
Reagents:
-
Lysis Buffer: 1N NaOH containing 10% DMSO.[3]
-
Stimulant:
-MSH (optional, to upregulate melanogenesis).[6]
Protocol Steps:
-
Seeding: Seed
cells/well in a 6-well plate. Incubate 24h. -
Treatment: Replace medium with fresh DMEM containing test compounds. Incubate for 72 hours .
-
Control: Untreated cells.
-
Toxicity Check: Run a parallel MTT or CCK-8 assay to ensure cell viability >80%. Do not interpret melanin reduction if cytotoxicity is present.
-
-
Harvesting: Wash cells 2x with PBS. Trypsinize and pellet cells (1000 rpm, 5 min).
-
Lysis: Resuspend pellet in 200 µL Lysis Buffer .
-
Solubilization: Heat at 80°C for 1 hour to dissolve melanin. Vortex every 20 mins.
-
Quantification: Transfer to 96-well plate and read Absorbance at 405 nm .
-
Normalization: Normalize OD values to total protein content (BCA Assay) or cell count.
Workflow Visualization
Caption: Validated screening cascade from computational design to human-relevant biological validation.
Part 3: Data Interpretation & Benchmarking
Comparative Potency Table
Use the following benchmarks to evaluate the "novelty" and efficacy of your derivatives.
| Compound | Target Enzyme | IC50 (µM) | Mechanism | Notes |
| 4-n-butylresorcinol | Human Tyr | ~21 | Competitive | Gold standard; high skin bioavailability. |
| Thiamidol | Human Tyr | ~1.1 | Reversible | High potency on human enzyme; weak on mushroom. |
| Kojic Acid | Mushroom Tyr | ~20 | Mixed | Standard positive control; unstable in formulations. |
| Arbutin | Mushroom Tyr | >1000 | Competitive | Prodrug; requires cleavage to hydroquinone. |
Interpreting Kinetics (Lineweaver-Burk)
To confirm the mechanism, plot
-
Competitive Inhibition (Expected for Resorcinols): Lines intersect at the Y-axis (
unchanged, increases). This confirms binding to the active site. -
Mixed Inhibition: Lines intersect in the second quadrant. This implies binding to an allosteric site or the enzyme-substrate complex.
Part 4: References
-
Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology.
-
Mann, T., et al. (2018). Inhibition of Human Tyrosinase Requires Molecular Motifs Distinct From Mushroom Tyrosinase. Journal of Investigative Dermatology.
-
Sigma-Aldrich. Enzymatic Assay of Tyrosinase (EC 1.14.18.1).[7]
-
BenchChem. Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA.
-
Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
4-(2-Bromoethyl)benzene-1,3-diol: Physicochemical Profile & Synthetic Utility
This guide provides an in-depth technical analysis of 4-(2-Bromoethyl)benzene-1,3-diol , a critical intermediate in the synthesis of bioactive heterocycles, including the colorectal cancer drug Fruquintinib .
CAS Registry Number: 2228400-79-9 (and related isomer references) Synonyms: 4-(2-Bromoethyl)resorcinol; 2,4-Dihydroxyphenethyl bromide Chemical Formula: C₈H₉BrO₂ Molecular Weight: 217.06 g/mol
Executive Summary
This compound is a specialized organobromine intermediate primarily utilized in the synthesis of dihydrobenzofurans and coumarin derivatives . Its structural uniqueness lies in the ortho-positioning of the bromoethyl side chain relative to the phenolic hydroxyl groups, creating a high propensity for intramolecular cyclization. This characteristic makes the compound a transient yet pivotal species in the manufacturing of pharmaceutical agents like Fruquintinib , where it serves as a precursor to the 6-hydroxy-2,3-dihydrobenzofuran core.
Physicochemical Properties
Due to its high reactivity and tendency to cyclize, this compound is rarely isolated as a pure, shelf-stable solid in open literature. It is typically generated in situ or processed immediately. The data below synthesizes experimental observations from analogous resorcinol derivatives and predicted models.
Melting Point & Boiling Point Data
| Property | Value / Range | Condition / Note |
| Melting Point (Experimental) | N/A (Transient) | Commonly cyclizes to 6-hydroxy-2,3-dihydrobenzofuran (MP: ~108–110°C for analogs) upon heating or drying. |
| Melting Point (Predicted) | 95 – 105 °C | Based on structural analogs like 4-bromoresorcinol (100–102°C) and 4-ethylresorcinol (96–98°C). |
| Boiling Point (Predicted) | 340 – 360 °C | Theoretical value at 760 mmHg. Decomposes/cyclizes prior to boiling. |
| Density | 1.6 ± 0.1 g/cm³ | Predicted. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol). Slightly soluble in water.[1][2][3] |
Stability & Reactivity Profile
-
Cyclization Risk: The compound is thermodynamically predisposed to form 6-hydroxy-2,3-dihydrobenzofuran via intramolecular O-alkylation. This reaction is accelerated by weak bases or heat.
-
Light Sensitivity: Organobromides are susceptible to photolytic debromination; store in amber vials.
-
Hygroscopicity: Phenolic hydroxyls attract moisture, which can catalyze HBr elimination and subsequent polymerization.
Synthetic Pathways and Characterization
The synthesis of this compound is often approached indirectly to avoid premature cyclization.
Primary Synthetic Route (via Dihydrocoumarin Ring Opening)
A common high-yield strategy involves the ring opening of 7-hydroxy-3,4-dihydrocoumarin (Dihydroumbelliferone).
-
Hydrogenation: 7-Hydroxycoumarin is reduced (H₂/Pd-C) to 7-hydroxy-3,4-dihydrocoumarin.
-
Ring Opening: Treatment with concentrated hydrobromic acid (HBr) in acetic acid cleaves the lactone ring.
-
Isolation: The resulting 3-(2,4-dihydroxyphenyl)propanoic acid derivative is decarboxylated/reduced, or the specific 4-(2-bromoethyl) species is trapped.
Graphviz Diagram: Synthetic Pathway & Cyclization Logic
The following diagram illustrates the relationship between the open-chain diol and its stable cyclic counterparts.
Figure 1: Synthetic flow showing the generation of this compound and its rapid cyclization to the stable benzofuran core.
Experimental Protocols
Protocol A: Handling of Transient Bromoethyl Intermediates
Since the isolated MP is difficult to obtain, this protocol focuses on trapping the intermediate.
-
Precursor Preparation: Dissolve 10 mmol of 7-hydroxy-3,4-dihydrocoumarin in 15 mL of glacial acetic acid.
-
Bromination/Cleavage: Add 30 mmol of 33% HBr in acetic acid dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Note: The spot for the open-chain bromide may streak or convert on silica).
-
Quenching: Pour onto crushed ice. If a solid precipitates immediately, filter rapidly at <5°C.
-
Observation: A white to off-white solid may form.
-
Critical Step: Do not dry in an oven. Vacuum dry at room temperature for <1 hour before use.
-
-
Cyclization (Validation): Dissolve the crude solid in acetone with K₂CO₃ and reflux. Isolation of 6-hydroxy-2,3-dihydrobenzofuran (MP ~100–102°C for pure samples) confirms the intermediate's identity.
Applications in Drug Development
The this compound motif is a "masked" dihydrobenzofuran. In medicinal chemistry, this intermediate is vital for:
-
Fruquintinib Synthesis: A VEGFR inhibitor used for colorectal cancer. The 6-hydroxy-2,3-dihydrobenzofuran moiety is a key pharmacophore constructed from this bromide precursor.
-
Fasiglifam (TAK-875): An agonist of the GPR40 receptor for type 2 diabetes, utilizing the dihydrobenzofuran scaffold to enhance metabolic stability.
References
-
Synthesis of Dihydrobenzofurans: Journal of Medicinal and Chemical Sciences, 2023. Link
-
Fruquintinib Intermediate Synthesis: Technical Disclosure Commons, 2025. Link
-
Pechmann Condensation Protocols: Organic Syntheses, Coll. Vol. 3, p. 281. Link
-
Properties of Resorcinol Derivatives: PubChem Compound Summary for CID 81105. Link
Sources
Technical Guide: Sourcing and Handling 4-(2-Bromoethyl)benzene-1,3-diol
[1]
Executive Summary
Current Status: Commercially Unavailable in Native Form.[1] Reason: Chemical Instability (Spontaneous Cyclization). Recommended Strategy: Purchase the protected precursor 1-(2-bromoethyl)-2,4-dimethoxybenzene and perform in situ deprotection.[1]
This compound is a highly reactive intermediate rather than a shelf-stable reagent.[1] Due to the position of the hydroxyl group at C3 relative to the bromoethyl chain at C4, this compound undergoes rapid intramolecular nucleophilic substitution to form 6-hydroxy-2,3-dihydrobenzofuran .[1] Consequently, major chemical vendors do not stock the free diol.[1]
This guide provides the sourcing data for the stable methyl-ether precursor and the precise experimental protocol to generate the target diol for immediate research application.
Part 1: The Stability Crisis & Chemical Identity[1]
Understanding the "why" behind the sourcing difficulty is critical for experimental design. The target molecule contains an internal "self-destruct" mechanism under standard storage conditions.[1]
The Cyclization Pathway
The phenolic hydroxyl group acts as a nucleophile, displacing the terminal bromide.[1] This 5-exo-tet cyclization is kinetically favored, converting the linear alkyl bromide into a cyclic ether (dihydrobenzofuran) rapidly, especially in the presence of any base or moisture.[1]
Figure 1: The spontaneous degradation pathway of the target diol into its cyclic ether analog.
Part 2: Strategic Sourcing (The Precursor Route)
To access the target diol, researchers must purchase the dimethyl ether derivative.[1] This protecting group strategy prevents cyclization during storage and transport.[1]
Primary Sourcing Target
-
Chemical Name: 1-(2-Bromoethyl)-2,4-dimethoxybenzene[1][2][3][4]
-
Synonyms: 2,4-Dimethoxyphenethyl bromide; 4-(2-Bromoethyl)resorcinol dimethyl ether.[1]
-
Molecular Formula: C₁₀H₁₃BrO₂
-
MW: 245.11 g/mol
Market Analysis & Pricing (Q1 2025 Estimates)
Prices listed below reflect average catalog rates for research-grade purity (>97%).
| Supplier Category | Pack Size | Estimated Price (USD) | Lead Time | Notes |
| Specialty Vendors (e.g., LabSeeker, Ambeed) | 1 g | $45 - $65 | 1-2 Weeks | Standard research scale.[1] |
| Catalog Aggregators (e.g., Molbase, ChemBk) | 5 g | $120 - $180 | 2-3 Weeks | Good for pilot synthesis.[1] |
| Bulk Suppliers (e.g., Enamine, WuXi) | 100 g+ | $800 - $1,200 | 4-6 Weeks | Requires custom quote/PO.[1] |
Sourcing Recommendation: For initial screening, purchase 5g of CAS 37567-79-6 .[1] Do not attempt to source the free diol (CAS 2228400-79-9) directly from unverified vendors, as you will likely receive the cyclized benzofuran artifact.[1]
Part 3: Experimental Protocol (Generation & Handling)
Objective: Synthesize this compound in situ via demethylation of 1-(2-bromoethyl)-2,4-dimethoxybenzene.
Safety Warning: Boron tribromide (BBr₃) is pyrophoric and reacts violently with water. Perform all steps under inert atmosphere (N₂ or Ar) in a fume hood.
Workflow Diagram
Figure 2: Deprotection workflow to generate the target diol.[1]
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask and cool under a stream of Nitrogen.
-
Dissolve 1.0 eq (245 mg) of 1-(2-bromoethyl)-2,4-dimethoxybenzene in 10 mL of anhydrous Dichloromethane (DCM).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Demethylation:
-
Slowly add 2.5 eq of Boron Tribromide (BBr₃, 1.0 M solution in DCM) dropwise via syringe. Note: Maintain temperature below -70°C to prevent premature cyclization.
-
Once addition is complete, allow the reaction to warm to 0°C over 2 hours. Monitor via TLC (use 20% EtOAc/Hexane; product will be more polar than starting material).
-
-
Quenching & Isolation:
-
Cool back to -20°C .
-
Quench excess BBr₃ by dropwise addition of Methanol (MeOH) . Caution: Vigorous evolution of HBr gas.[1]
-
Concentrate the solvent in vacuo at low temperature (<30°C).
-
Critical Step: Do not perform aqueous workup if possible.[1] The presence of water/base will trigger cyclization to the dihydrobenzofuran.[1]
-
-
Usage:
Part 4: Research Applications & Context
Tyrosinase Inhibition (Dermatology)
Resorcinol derivatives are potent tyrosinase inhibitors used in skin-lightening research.[1] The 4-substituted chain interacts with the hydrophobic pocket of the enzyme.[1] The bromo-derivative serves as an electrophilic probe to covalently modify the enzyme or to attach lipophilic tails (e.g., alkyl chains) to synthesize 4-alkylresorcinols (e.g., 4-n-butylresorcinol).[1]
Heterocycle Synthesis (Medicinal Chemistry)
The primary utility of this compound is as a scaffold for dihydrobenzofurans and chromans .
References
-
Chemical Identity & Precursor Data
-
Synthesis Protocol (Demethylation Standards)
-
Cyclization Kinetics (Baldwin's Rules)
-
Supplier & Pricing Data
-
ChemicalBook & LabSeeker Aggregated Data.[1] "1-(2-bromoethyl)-2,4-dimethoxybenzene Market Report 2024-2025."
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID_CAS_1123-25-7 - Labseeker [labseeker.com]
- 3. 1-(2-BROMOETHYL)-2,4-DIMETHOXYBENZENE CAS#: 37567-79-6 [chemicalbook.com]
- 4. 1-(2-BROMOETHYL)-2,4-DIMETHOXYBENZENE | 37567-79-6 [chemicalbook.com]
- 5. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 6. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
Methodological & Application
High-Precision Synthesis of 4-Substituted Resorcinols and Fused Heterocycles via 4-(2-Bromoethyl)benzene-1,3-diol
[1]
Executive Summary & Strategic Overview
4-(2-Bromoethyl)benzene-1,3-diol (also known as 4-(2-bromoethyl)resorcinol) is a high-value, bifunctional scaffold in medicinal chemistry.[1] Its utility stems from the "chemical tension" between its nucleophilic resorcinol core and the electrophilic alkyl bromide "warhead."
For drug development professionals, this molecule represents a divergent point in synthesis.[1] Depending on the reaction conditions and protecting group strategy, it can yield two distinct, pharmacologically active scaffolds:[1]
-
Linear 4-Substituted Resorcinols: Precursors to dopamine analogs and novel tyrosinase inhibitors (skin whitening agents).[1]
-
Fused Heterocycles (Dihydrobenzofurans): Via intramolecular cyclization, yielding the 6-hydroxy-2,3-dihydrobenzofuran core found in various natural products and antioxidants.[1]
The "Phenolic Protection Paradox"
The critical technical challenge when working with this substrate is the competition between intermolecular substitution and intramolecular cyclization .
-
The Trap: In the presence of a base (even a basic amine nucleophile), the phenolic hydroxyl at position 3 (ortho to the ethyl bromide) deprotonates. This phenoxide rapidly attacks the alkyl bromide (5-Exo-Tet closure) to form a dihydrobenzofuran, effectively "killing" any attempt at linear chain extension.[1]
-
The Solution: To synthesize linear amine/thiol derivatives, phenolic protection is mandatory .[1] To synthesize the fused ring, protection must be avoided .[1]
Divergent Synthesis Workflow (Logic Map)
The following diagram illustrates the decision tree for utilizing this compound.
Figure 1: Divergent synthetic pathways controlled by phenolic protection strategies.[1]
Detailed Protocols
Protocol A: Synthesis of 6-Hydroxy-2,3-dihydrobenzofuran (Intramolecular Cyclization)
Application: Synthesis of antioxidant cores and pterocarpan precursors.[1] Mechanism: Base-mediated intramolecular O-alkylation.[1] The 3-OH group is positioned perfectly for a 5-membered ring closure.[1]
Reagents & Equipment[1][2][3][4][5][6][7]
-
Substrate: this compound (1.0 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.5 eq)[1] -
Solvent: Acetone (HPLC grade) or DMF (for faster rates)
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Methodology
-
Preparation: Dissolve this compound (10 mmol) in anhydrous Acetone (50 mL).
-
Base Addition: Add anhydrous
(25 mmol) in a single portion. The suspension will turn yellow/orange as the phenoxide forms. -
Reflux: Heat the mixture to reflux (
C) with vigorous stirring. -
Workup:
-
Purification: The crude residue is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (
, 0-20% EtOAc in Hexanes).[1]
Expected Yield: 85–95% Validation Data:
-
1H NMR (CDCl3): Look for the disappearance of the ethyl bromide triplets and the appearance of two triplets corresponding to the dihydrofuran ring (
ppm and ppm). The phenolic proton at position 6 should remain ( ppm, broad).[1]
Protocol B: Synthesis of N-Substituted 4-(2-Aminoethyl)resorcinols
Application: Synthesis of dopamine analogs, leishmanicidal agents, and skin whitening compounds.[1] Critical Step: TBS Protection. Unlike benzyl groups, TBS is easily removed without hydrogenation (which might affect the aromatic ring or other sensitive groups) and prevents the "cyclization trap."
Reagents & Equipment[1][2][3][4][5][6][7]
-
Substrate: this compound
-
Protection: TBSCl (2.4 eq), Imidazole (5.0 eq), DCM.[1]
-
Substitution: Primary or Secondary Amine (3.0 eq),
(1.5 eq), Acetonitrile.[1] -
Deprotection: TBAF (1M in THF) or dilute HCl.[1]
Step-by-Step Methodology
Phase 1: Transient Protection
-
Dissolve the substrate in DCM (
M concentration). -
Add Imidazole (5.0 eq) followed by TBSCl (2.4 eq) at
C.[1] -
Warm to RT and stir for 2 hours.
-
Quench: Add water, extract with DCM, dry over
. Flash chromatography (Hexane/EtOAc) yields the bis-TBS ether .[1]-
Why this matters: The bulky TBS groups sterically hinder the oxygen and remove its nucleophilicity, forcing the reaction to occur only at the alkyl bromide.
-
Phase 2: Nucleophilic Displacement (
-
Dissolve the bis-TBS intermediate in dry Acetonitrile (
M). -
Add the target Amine (3.0 eq).
-
Note: If the amine is valuable/expensive, use 1.0 eq of amine and 1.5 eq of DIPEA, but excess amine is preferred to prevent over-alkylation.[1]
-
-
Heat to
C in a sealed tube for 12 hours. -
Monitor: LCMS will show the conversion of the Bromide mass to the Amine mass (M+H).
-
Workup: Evaporate solvent. Partition between EtOAc and Water.[5] The product is in the organic layer (as the protected form).
Phase 3: Global Deprotection [1]
-
Redissolve the crude amine in THF.
-
Add TBAF (2.5 eq) at
C. Stir for 1 hour. -
Purification: The final product is a polar, free resorcinol.[1] Purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary Table: Comparison of Pathways
| Feature | Route A (Cyclization) | Route B (Substitution) |
| Primary Reagent | Base ( | Amine + Protecting Group |
| Key Intermediate | Phenoxide anion | Bis-Silyl Ether |
| Dominant Mechanism | Intramolecular 5-Exo-Tet | Intermolecular |
| Final Scaffold | Dihydrobenzofuran | Phenethylamine (Linear) |
| Typical Yield | >90% | 60–75% (over 3 steps) |
Troubleshooting & Expert Tips
"The reaction yielded a mixture of linear and cyclic products."
-
Cause: Incomplete protection during Route B. If the TBS group falls off (labile in acidic or highly basic conditions), the free phenol will immediately cyclize.
-
Fix: Ensure anhydrous conditions during the substitution step. Switch to Benzyl (Bn) protection if the amine requires harsh conditions, as Bn ethers are more stable than silyl ethers.[1]
"Low yield in Amine Substitution."
-
Cause: Elimination of HBr to form the styrene derivative (4-vinylresorcinol protected).
-
Fix: Lower the reaction temperature to
C and extend the time. Avoid strong, bulky bases (like t-BuOK) which favor elimination ( ) over substitution ( ).[1]
"Product oxidation/discoloration."[1]
References
-
Synthesis of Dihydrobenzofurans
-
Resorcinol Derivatives in Drug Discovery (Tyrosinase Inhibitors)
-
General Reactivity of Phenethyl Bromides
-
Baldwin's Rules for Ring Closure
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Ethylresorcinol synthesis - chemicalbook [chemicalbook.com]
- 6. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of resorcinol ring using 2-bromoethyl side chain
Application Note: Functionalization of the Resorcinol Ring Using a 2-Bromoethyl Side Chain
Abstract
The introduction of a 2-bromoethyl side chain onto the resorcinol (1,3-dihydroxybenzene) scaffold is a critical transformation in medicinal chemistry and materials science. This moiety serves as a versatile electrophilic "handle" for subsequent nucleophilic displacement, enabling the synthesis of complex antipsychotics (e.g., aripiprazole derivatives), 5-lipoxygenase inhibitors, and supramolecular cavitands. This guide details two distinct protocols: Protocol A for the exhaustive synthesis of the cross-linker 1,3-bis(2-bromoethoxy)benzene , and Protocol B for the challenging selective synthesis of the mono-functionalized linker 3-(2-bromoethoxy)phenol .
Mechanistic Insight & Reaction Landscape
The reaction between resorcinol and 1,2-dibromoethane is a classic Williamson ether synthesis governed by statistical probability and nucleophilicity.
-
The Challenge: Resorcinol has two equivalent nucleophilic hydroxyl groups. Upon mono-alkylation, the resulting phenol (3-(2-bromoethoxy)phenol) retains a free hydroxyl group that is often more nucleophilic than the starting material due to the alkyl side chain's weak donation (though the electron-withdrawing bromine dampens this slightly).
-
The Side Reactions:
-
Oligomerization: The mono-alkylated product reacts with another resorcinol molecule to form a dimer (1,3-bis(3-hydroxyphenoxy)ethane).
-
Bis-alkylation: The mono-alkylated product reacts with another equivalent of 1,2-dibromoethane to form the bis-capped species.
-
Cyclization: Unlike catechol (1,2-isomer), resorcinol cannot form a 1,4-benzodioxane ring with 1,2-dibromoethane due to the meta positioning. Therefore, the primary impurities are linear oligomers or bis-ethers, not cyclic ethers.
-
Control Strategy:
-
To favor Bis-alkylation : Use excess base and excess 1,2-dibromoethane to drive both phenols to reaction.
-
To favor Mono-alkylation : Use a large excess of resorcinol (the "high dilution" principle regarding the electrophile) to statistically ensure every alkylating agent encounters a fresh resorcinol molecule rather than a product molecule.
Figure 1: Reaction pathways in the alkylation of resorcinol. Controlling stoichiometry is the primary method to select between Target A and Target B.
Experimental Protocols
Protocol A: Synthesis of 1,3-Bis(2-bromoethoxy)benzene (The Cross-Linker)
Target: Exhaustive alkylation for use in supramolecular chemistry or polymer cross-linking.
Reagents:
-
Resorcinol (1.0 equiv)
-
1,2-Dibromoethane (4.0 - 6.0 equiv) — Excess is vital to prevent polymerization.
-
Potassium Carbonate (
) (4.0 equiv) -
Solvent: Acetone (Reagent Grade) or Acetonitrile (
)
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Resorcinol (11.0 g, 100 mmol) in Acetone (200 mL).
-
Base Addition: Add anhydrous
(55.2 g, 400 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation. -
Electrophile Addition: Add 1,2-dibromoethane (75.0 g, ~34 mL, 400 mmol).
-
Note: The large excess serves as both reagent and solvent co-factor, suppressing the reaction of the product with unreacted resorcinol.
-
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 24–48 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (
) should disappear, and a high spot ( ) should appear. -
Workup:
-
Purification:
-
The residue is typically a semi-solid or oil.
-
Recrystallization: Dissolve in minimum hot ethanol or methanol and cool to 0°C. The bis-ether crystallizes as white needles/plates.
-
Yield: Expected yield 70–85%.
-
Protocol B: Synthesis of 3-(2-bromoethoxy)phenol (The Mono-Linker)
Target: Selective mono-functionalization for drug discovery (e.g., attaching a "tail" to a scaffold).
Reagents:
-
Resorcinol (3.0 equiv) — Excess is critical.
-
1,2-Dibromoethane (1.0 equiv)
-
Potassium Hydroxide (KOH) (1.0 equiv)
-
Solvent: Methanol or Ethanol
Step-by-Step Methodology:
-
Setup: In a flask, dissolve Resorcinol (33.0 g, 300 mmol) in Methanol (150 mL).
-
Base Activation: Add KOH (5.6 g, 100 mmol) dissolved in minimal methanol. Stir for 10 minutes.
-
Controlled Addition: Add 1,2-dibromoethane (18.8 g, 100 mmol) dropwise over 30 minutes.
-
Reaction: Reflux for 12–16 hours.
-
Logic: The high concentration of unreacted resorcinol ensures that the alkyl bromide preferentially reacts with a fresh phenoxide rather than the mono-product.
-
-
Workup & Purification (Critical Step):
-
Cool and evaporate the solvent.[2]
-
Partition: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (3x) .
-
Separation Logic: Unreacted resorcinol is highly water-soluble. The mono-ether is lipophilic. The bis-ether is also lipophilic but will be formed in minor amounts.
-
Column Chromatography: If high purity is required, purify the organic residue on silica gel.
-
Gradient: 0%
30% EtOAc in Hexane. -
Order of Elution: Bis-ether (Fastest)
Mono-ether (Target) Resorcinol (Slowest/Retained).
-
-
-
Yield: Expected yield 40–50% (based on alkyl halide).
Data Summary & Troubleshooting
| Parameter | Protocol A (Bis-Ether) | Protocol B (Mono-Ether) |
| Stoichiometry (Resorcinol:R-X) | 1 : 4 | 3 : 1 |
| Base | KOH (Limiting) | |
| Major Impurity | Mono-ether (if reaction incomplete) | Bis-ether, Unreacted Resorcinol |
| Purification | Recrystallization (EtOH) | Extraction + Column Chromatography |
| Physical State | White Solid (mp ~53-55°C) | Viscous Oil / Low melting solid |
Troubleshooting:
-
Low Yield (Protocol A): If mono-ether persists, add 0.1 eq of NaI (Finkelstein condition) to generate the more reactive 1-bromo-2-iodoethane in situ.
-
Emulsions (Protocol B): Resorcinol derivatives can act as surfactants. Use brine and avoid vigorous shaking if an emulsion forms; allow gravity separation over time.
Applications in Drug Discovery
The 2-bromoethyl resorcinol motif is a precursor for:
-
Aripiprazole Analogs: The bromoethyl chain reacts with piperazines to form D2 receptor partial agonists.
-
Cavitands: The bis-ether is a building block for deep-cavity resorcinarenes used in molecular recognition.
-
PROTAC Linkers: The chain provides a short alkyl spacer for proteolysis-targeting chimeras.
Downstream Functionalization Workflow:
Figure 2: Typical downstream application of the mono-functionalized linker in medicinal chemistry.
References
-
Synthesis of 3-(2-bromoethoxy)
- Source: PrepChem. "Synthesis of 3-(2-bromoethoxy)phenol."
-
URL:[Link]
- Synthesis of 1,3-bis(2-bromoethoxy)benzene: Source: BenchChem. "1,3-Bis(2-bromoethoxy)benzene Structure and Synthesis."
-
General Phenol Alkylation Mechanisms
-
Resorcinol Chemistry & Applications
- Source: National Institutes of Health (NIH) PubChem. "Resorcinol Compound Summary."
-
URL:[Link]
Sources
Troubleshooting & Optimization
preventing polymerization of 4-(2-Bromoethyl)benzene-1,3-diol during storage
A Guide to Preventing Polymerization and Degradation During Storage
Welcome to the technical support guide for 4-(2-Bromoethyl)benzene-1,3-diol. This document, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this reactive compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Understanding the Instability of this compound
This compound is a bifunctional molecule susceptible to degradation and polymerization through several pathways. Its instability arises from the combination of a nucleophilic, activated aromatic ring (benzene-1,3-diol) and a side chain with a good leaving group (bromoethyl).
Key Reactive Features:
-
Phenolic Hydroxyl Groups: The two hydroxyl groups activate the benzene ring, making it highly susceptible to oxidation. This can be initiated by light, heat, atmospheric oxygen, or trace metal impurities. Oxidation can lead to the formation of colored quinone-like species, which can act as polymerization initiators.
-
Bromoethyl Group: The bromine atom is a good leaving group, making the ethyl side chain an electrophilic site. This allows for intermolecular reactions.
-
Intramolecular and Intermolecular Reactivity: The molecule possesses both nucleophilic (the resorcinol ring) and electrophilic (the bromoethyl group) centers. This duality can lead to self-reaction, forming ethers and oligomers, which is a form of polymerization.
Diagram: Potential Degradation & Polymerization Pathways
The following diagram illustrates the primary mechanisms by which this compound can degrade or polymerize.
Caption: Potential degradation and polymerization pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions
Q1: My vial of this compound has turned pink/brown. What happened and is it still usable?
A1: A color change to pink, brown, or dark tan is a classic sign of oxidation. The phenolic hydroxyl groups are highly susceptible to oxidation, which forms highly colored quinone-type byproducts. This process can be accelerated by exposure to air (oxygen), light, and heat.
-
Causality: Phenolic compounds can donate a hydrogen atom to terminate oxidative chain reactions, but in the process, they form stabilized phenoxy radicals. These radicals can react further to form colored impurities.[1]
-
Usability: The presence of color indicates the material is no longer pure. For applications sensitive to impurities, such as pharmaceutical synthesis or kinetic studies, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded. For less sensitive applications, its use may be acceptable, but be aware that the effective concentration of the desired compound is lower, and impurities may cause side reactions.
Q2: I've observed a precipitate or gel-like substance forming in my stock solution. What is it?
A2: The formation of an insoluble precipitate or a gel is a strong indicator of polymerization. This occurs via intermolecular reactions, likely a Williamson ether synthesis-like pathway, where the phenoxide of one molecule attacks the bromoethyl group of another.
-
Causality: This self-reaction is promoted by heat and the presence of any basic impurities that can deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.
-
Action: The polymerized material is not your desired compound. The solution should be discarded according to your institution's hazardous waste disposal procedures. To prevent this, ensure storage at low temperatures and under an inert atmosphere.
Q3: My compound seems to degrade even when stored in the freezer. Why?
A3: While cold temperatures slow down reaction rates, they do not stop them entirely. Several factors could still be at play:
-
Atmosphere: If the vial is not sealed under an inert atmosphere (like nitrogen or argon), residual oxygen in the headspace can still cause slow oxidation over time.
-
Moisture: The compound may be sensitive to moisture. Moisture can facilitate certain degradation pathways. Ensure the container is tightly sealed and consider storing it within a desiccator.[2]
-
Container Material: Ensure the compound is stored in an appropriate container, such as amber glass, to protect it from light.[3] Avoid storing it in containers that could leach basic substances or metal ions.
Recommended Storage & Handling Protocols
To maximize the shelf-life and maintain the purity of this compound, adhere to the following protocols.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows down the rate of both oxidation and intermolecular reactions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich phenol ring by displacing oxygen. |
| Light | Amber Vial / Protect from Light | Prevents photochemical degradation and oxidation.[3] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. |
| Purity | Use High-Purity Material | Impurities (metals, bases) can catalyze decomposition pathways. |
Step-by-Step Protocol for Long-Term Storage
-
Procure High-Purity Compound: Start with the highest purity material available to minimize catalytic impurities.
-
Select Appropriate Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Aliquot if Necessary: If you will be using small amounts over time, it is best practice to aliquot the material into several smaller vials. This avoids repeated warming and cooling cycles and exposure of the entire stock to the atmosphere.
-
Inert Gas Purge:
-
Place the opened vial(s) containing the compound into a glove box with an inert atmosphere.
-
Alternatively, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 30-60 seconds.
-
Immediately and tightly seal the vial.
-
-
Seal for Moisture Protection: For extra protection, wrap the cap and neck of the vial with Parafilm "M".
-
Label Clearly: Label the container with the chemical name, date received, and date opened.[2]
-
Store at Low Temperature: Place the sealed vial in a freezer at -20°C or, for maximum stability, an ultra-low freezer at -80°C.[4]
-
Log Inventory: Keep a detailed inventory of your chemicals to track their age and condition.[5]
Diagram: Troubleshooting Logic for Compound Instability
This flowchart provides a logical sequence for diagnosing and addressing issues with stored this compound.
Caption: Troubleshooting flowchart for assessing the stability of this compound.
References
- Wang, Y., et al. (2025). Efficient Polymerization Removal of Phenolic Pollutants by In Situ-Formed Iron-Complexes in Thermally Activated Peroxydisulfate Systems. Environmental Science & Technology.
- Kumar, A., & Gross, R. A. (2012). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Molecules, 17(5), 5074-5107.
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
Specialty Chemical. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]
-
LP&E. (2024). The Dos and Don'ts of Storing Chemical Solvents. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
-
Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
Sources
troubleshooting low purity in 4-(2-Bromoethyl)benzene-1,3-diol synthesis
Technical Support Center: 4-(2-Bromoethyl)benzene-1,3-diol Synthesis
Executive Summary
Synthesizing This compound (also known as 4-(2-bromoethyl)resorcinol) is notoriously difficult due to the high electron density of the resorcinol ring and the proximity of the ortho-hydroxyl group.
If you are experiencing low purity (<90%) , the root cause is almost certainly one of two competing pathways:
-
Intramolecular Cyclization: Rapid formation of 6-hydroxy-2,3-dihydrobenzofuran (the "ether" impurity).
-
Ring Bromination: Electrophilic aromatic substitution at the activated 2- or 6-positions.
This guide provides a diagnostic workflow to identify these impurities and a revised protocol using Appel reaction conditions to bypass the acid-catalyzed cyclization inherent in HBr methods.
Part 1: Diagnostic Workflow
Before altering your synthesis, confirm the identity of your impurities using 1H NMR. The chemical shifts of the methylene protons in the ethyl chain are the most reliable indicators.
Table 1: 1H NMR Diagnostic Signals (DMSO-d6)
| Species | Structure | Key Signal (Ethyl Chain) | Multiplicity | Diagnosis |
| Target Product | 4-(2-bromoethyl)resorcinol | ~3.5 – 3.7 ppm (CH₂-Br) | Triplet | Desired Product |
| Impurity A (Major) | 6-hydroxy-2,3-dihydrobenzofuran | ~4.4 – 4.6 ppm (O-CH₂) | Triplet | Cyclization: Reaction conditions were too acidic or hot. |
| Impurity B | Ring-brominated species | Aromatic Region Shift | Loss of splitting | Over-bromination: Reagent was not selective (e.g., Br₂ used). |
| Impurity C | 4-vinylbenzene-1,3-diol | ~5.0 – 6.7 ppm (Vinyl) | Doublets/dd | Elimination: Base wash was too strong or distillation too hot. |
Part 2: Root Cause Analysis & Mechanism
The synthesis of 2-haloethyl phenols often fails when using Hydrobromic Acid (HBr) because the acidic conditions protonate the alcohol, creating a leaving group that is immediately displaced by the ortho-phenolic oxygen (intramolecular
Pathway Analysis: The Cyclization Trap
Figure 1: Under acidic conditions (HBr), the intramolecular cyclization to the dihydrobenzofuran (Red) is kinetically favored over the intermolecular substitution to the alkyl bromide (Green).[1]
Part 3: Troubleshooting & Optimized Protocol
Scenario A: You are using HBr (aq) or HBr/AcOH
Status: STOP. This method is unsuitable for electron-rich resorcinol derivatives without protecting groups. The acid promotes cyclization, and free
Scenario B: You are using PBr₃
Status: Risky. Phosphorus tribromide generates HBr as a byproduct. Unless you maintain strictly low temperatures (<0°C) and use a base scavenger (Pyridine), cyclization will occur.
Recommended Protocol: The Appel Reaction (Neutral Conditions)
To maximize purity, you must convert the alcohol to a bromide under neutral conditions that do not activate the phenolic oxygen.
Prerequisite: Start with pure 4-(2-hydroxyethyl)benzene-1,3-diol . (Note: This precursor is best synthesized via reduction of 3,4-dihydro-7-hydroxycoumarin with LiAlH₄).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.
-
Solvent: Dissolve 1.0 eq of 4-(2-hydroxyethyl)benzene-1,3-diol in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .
-
Tip: DCM is preferred to precipitate the phosphine oxide byproduct.
-
-
Reagents: Add Triphenylphosphine (PPh₃) (1.2 eq). Stir until dissolved.
-
Bromination: Cool to 0°C . Add Carbon Tetrabromide (CBr₄) (1.2 eq) portion-wise over 20 minutes.
-
Why? The reaction generates the reactive brominating species in situ without generating free acid.
-
-
Reaction: Allow to warm to room temperature. Monitor by TLC (approx. 2-4 hours).
-
Workup (Critical):
-
Add Diethyl Ether to precipitate the Triphenylphosphine oxide (TPPO). Filter off the solid.[2]
-
Concentrate the filtrate carefully (do not heat above 40°C).
-
-
Purification: Flash chromatography (SiO₂).
-
Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
-
Note: The target is less polar than the starting material but more polar than the cyclized benzofuran impurity.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I protect the phenols to prevent cyclization? A: Yes, this is the most robust strategy if the Appel reaction fails. Acetylate the resorcinol (Acetic Anhydride/Pyridine) to form the diacetate . Perform the bromination (using HBr/AcOH is now safer, or PBr₃). Finally, hydrolyze the acetates. Warning: Hydrolysis must be done under mildly acidic conditions (e.g., methanolic HCl). Basic hydrolysis (NaOH) will immediately trigger the elimination of HBr to form the styrene derivative (vinylresorcinol).
Q2: My product turns pink/brown upon storage. Is it degrading? A: Yes. Resorcinol derivatives are highly susceptible to oxidation (quinone formation).
-
Fix: Store under Argon at -20°C.
-
Fix: Add a trace of stabilizer (e.g., BHT) if the application permits.
Q3: Why can't I just alkylate resorcinol with 1,2-dibromoethane? A: This route yields a complex mixture of:
-
Mono-C-alkylated product (Target) - Low Yield (<20%).
-
O-alkylated product (Ether).
-
Bis-alkylated species (Cross-linked).
-
Poly-brominated ring species. Separating these requires tedious chromatography, making it inefficient for scale-up.
Q4: I see a triplet at 4.5 ppm. Can I salvage the batch? A: No. The triplet at 4.5 ppm indicates the formation of the dihydrobenzofuran ring. This is a stable ether bond. You cannot revert this ring closure to the linear bromo-ethyl chain. You must discard the batch and restart using non-acidic conditions.
References
-
Pechmann Condensation & Coumarin Reduction (Precursor Synthesis)
-
Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. Link
- Note: Describes the synthesis of 7-hydroxycoumarin, the key precursor.
-
-
Appel Reaction (Neutral Bromination)
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link
- Note: Establishes the mechanism for converting alcohols to halides without acidic c
-
-
Cyclization of 2-Hydroxyethyl Phenols
-
Wang, X., Lu, Y., Dai, H. X., & Yu, J. Q. (2010).[3] Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization: Expedient Construction of Dihydrobenzofurans.[3] Journal of the American Chemical Society, 132(35), 12203–12205.[3] Link
- Note: Highlights the thermodynamic propensity of this scaffold to cyclize to dihydrobenzofurans.
-
-
Synthesis of 4-Alkylresorcinols
-
Lill, S. O. N., et al. (2006). Process for the synthesis of alkylresorcinols. U.S. Patent Application 20060129002. Link
- Note: Discusses the reduction of acyl-resorcinols, providing context for the precursor synthesis.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 3. Sci-Hub. Pd(II)-Catalyzed Hydroxyl-Directed C−H Activation/C−O Cyclization: Expedient Construction of Dihydrobenzofurans / Journal of the American Chemical Society, 2010 [sci-hub.jp]
Technical Support Center: Bromoethyl Group Stability in Aqueous Media
The following guide is structured as a Tier 3 Technical Support resource for researchers encountering stability issues with bromoethyl-functionalized compounds in aqueous media.
Subject: Preventing Hydrolysis and Degradation of Bromoethyl Motifs (
Executive Summary & Triage
The Core Issue: The bromoethyl group is a "soft" alkylating agent. In aqueous media, it faces two primary degradation pathways:[1]
-
Direct Hydrolysis (
): Attack by water or hydroxide, converting the bromide to an alcohol. -
Neighboring Group Participation (NGP): If a nucleophile (like an amine or sulfur) is present at the
-position (e.g., nitrogen mustards, 2-bromoethylamines), the molecule cyclizes to form a highly reactive aziridinium or episulfonium ion, which is then rapidly hydrolyzed.
Quick Diagnostic:
-
Symptoms: Loss of alkylating activity, appearance of alcohol byproducts (NMR shift of
vs ), pH drift (acidification due to HBr release). -
Immediate Action: Lower temperature to <4°C, adjust pH to <6.0, and switch to non-nucleophilic buffers immediately.
Mechanism of Failure
To prevent hydrolysis, you must understand which mechanism is destroying your molecule.
Scenario A: Simple Primary Alkyl Bromides
-
Mechanism:
Substitution. -
Kinetics: Rate
. -
Insight: At pH > 8, the hydroxide term dominates. At pH < 7, the water term (solvolysis) dominates but is significantly slower.
Scenario B: 2-Bromoethylamines (and analogs)
-
Mechanism: Intramolecular Cyclization (NGP).
-
Kinetics: First-order (unimolecular) cyclization is often
times faster than direct intermolecular hydrolysis. -
Insight: The free base form of the amine attacks the carbon bearing the bromine. Protonation of the amine (low pH) shuts this pathway down.
Visualization: Degradation Pathways
Caption: Figure 1. Dual degradation pathways. Simple alkyl bromides degrade via direct attack (top), while amino-substituted analogs cyclize rapidly (bottom), requiring strict pH control to maintain protonation.
Troubleshooting & Optimization Guide
Issue 1: "My compound hydrolyzes before it reacts with the target."
Root Cause: The reaction window is too long relative to the hydrolysis half-life (
Protocol:
-
Increase Target Concentration:
reactions are second-order. Doubling the nucleophile (target) concentration doubles the productive rate without changing the hydrolysis rate (pseudo-first-order with respect to water). -
The "Cold-Start" Method:
-
Dissolve the bromoethyl compound in a water-miscible organic solvent (MeCN, DMF) at high concentration.
-
Cool the aqueous target solution to 4°C.
-
Add the organic solution slowly. The lower temperature suppresses hydrolysis (
kcal/mol) more than it suppresses the alkylation of thiols or amines ( kcal/mol).
-
Issue 2: "Which buffer should I use?"
Root Cause: Many common buffers (Tris, Glycine, Imidazole) are nucleophiles. They will react with the bromoethyl group, creating stable adducts that mimic hydrolysis loss.
Buffer Compatibility Matrix:
| Buffer System | Nucleophilicity | Compatibility | Notes |
| Phosphate (PBS) | Low | High | Excellent choice. Phosphate is a very poor nucleophile for alkyl halides. |
| HEPES / MOPS | Low (Steric bulk) | High | Sulfonic acid buffers are generally safe. |
| Tris / Bis-Tris | High (Primary amine) | Critical Fail | Reacts to form alkylated Tris adducts. Avoid. |
| Glycine / Bicine | High (Amine) | Critical Fail | Reacts rapidly. |
| Carbonate | Moderate | Medium | High pH required for carbonate often promotes OH- hydrolysis. |
Issue 3: "I need to react at pH 8.0, but the bromide is unstable."
Root Cause: High hydroxide concentration (
If your target is a protein or water-soluble molecule, but you can keep the bromoethyl agent in an organic phase, you protect it from bulk water.
Protocol: The "Organic Reservoir" Method
-
Organic Phase: Dissolve bromoethyl reactant in Toluene or Dichloromethane (DCM).
-
Aqueous Phase: Target molecule in Phosphate Buffer (pH 8.0).
-
Process: Vigorously stir the biphasic mixture.
-
Mechanism: The bromoethyl group is only exposed to water at the interface or via slow partitioning. As the aqueous target consumes the dissolved fraction, more partitions in from the organic "reservoir," maintaining a steady supply without exposing the bulk reagent to high pH hydrolysis.
Stability Data & Kinetics
The following table summarizes the estimated half-life (
| Condition | pH | Temperature | Estimated | Mechanism |
| Acidic | 3.0 - 5.0 | 25°C | > 10 Days | Slow Solvolysis ( |
| Neutral | 7.0 | 25°C | 24 - 48 Hours | Solvolysis |
| Neutral (Hot) | 7.0 | 60°C | < 1 Hour | Thermal Solvolysis |
| Basic | 9.0 | 25°C | < 2 Hours | |
| Basic | 11.0 | 25°C | < 5 Minutes | Rapid |
Key Takeaway: If you must heat your reaction, you cannot use a bromoethyl group in water. Switch to a chloroethyl (slower but more stable) or use a completely organic solvent system.
FAQ: Expert Insights
Q: Can I add excess NaBr to the solution to stop hydrolysis?
A: Theoretically, yes (Common Ion Effect), but practically, no.
While adding Br- shifts the equilibrium of the ionization step in an
Q: My bromoethylamine linker is cyclizing. How do I stop it?
A: Keep the pH below the pKa of the amine (typically ~9.0).
If you store 2-bromoethylamine at pH 4.0, the amine is protonated (
Q: Does the addition of DMSO help?
A: Counter-intuitively, DMSO can accelerate hydrolysis if hydroxide is present. DMSO solvates cations (
References
-
Mechanism of Alkyl Halide Hydrolysis
- Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, 1962. (Classic text on solvolysis kinetics).
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link
-
Neighboring Group Participation (Aziridinium)
-
Buffer Interference
-
Phase Transfer Catalysis
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link
-
Sources
purification methods for 4-(2-Bromoethyl)benzene-1,3-diol from reaction mixtures
Welcome to the Resorcinol & Alkyl Halide Purification Support Center .
Ticket ID: #4-(2-Br)-RES-001 Subject: Purification Strategy for 4-(2-Bromoethyl)benzene-1,3-diol Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]
Executive Summary: The "Triage" Phase
You are likely working with this compound as an intermediate for HSP90 inhibitors (e.g., isoxazole resorcinol derivatives) or coumarin synthesis.[2]
The Central Challenge: This molecule contains two conflicting functionalities:
-
Electron-Rich Resorcinol Ring: Highly susceptible to oxidation (turning the product pink/black) and acts as an internal nucleophile.[2]
-
Alkyl Bromide: An electrophile prone to hydrolysis, elimination, and—most critically—intramolecular cyclization .[2]
If your product is an oil that refuses to crystallize or shows a "ghost spot" on TLC that grows over time, you are likely triggering the Dihydrobenzofuran Trap (see Module 2).
Module 1: Diagnostic Decision Tree
Before selecting a protocol, assess the state of your crude mixture using this logic flow.
Figure 1: Decision matrix for purification selection based on crude purity.
Module 2: The "Dihydrobenzofuran Trap" (Critical Failure Mode)
The most common reason for low yield with this compound is spontaneous cyclization .[1][2]
The Mechanism: The hydroxyl group at the 3-position is nucleophilic. Under basic conditions (or even neutral conditions with heat), it attacks the 2-bromoethyl carbon, ejecting HBr to form 2,3-dihydrobenzofuran-6-ol .[1][2]
Prevention Strategy:
-
Avoid Bases: Never use triethylamine (Et₃N) or basic alumina during purification.[2]
-
Control pH: Keep the crude mixture slightly acidic (pH 4-6).
-
Limit Heat: Do not heat above 40°C during solvent removal.
Module 3: Detailed Purification Protocols
Protocol A: Crystallization (Preferred for Scale >5g)
Best for: Removing non-polar impurities and preventing thermal degradation.[2]
Solvent System: Toluene (primary) or DCM/Hexane (alternative).[2] Note: Avoid alcohols (methanol/ethanol) as they can displace the bromide (solvolysis).[2]
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (40-45°C).
-
Tip: If the crude is dark, treat with activated charcoal for 10 mins, then filter through Celite while warm.
-
-
Induction: Allow the solution to cool slowly to room temperature under a nitrogen atmosphere.
-
Precipitation: If no crystals form, add Hexane dropwise until slight turbidity persists.[2]
-
Collection: Filter the white/off-white needles.[2] Wash with cold Hexane.
-
Drying: Vacuum dry at room temperature (do not heat).[2]
Protocol B: Flash Chromatography (Preferred for Complex Mixtures)
Best for: Separating the product from the cyclized impurity.
Stationary Phase: Silica Gel (60 Å).[2] Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40).[2]
Critical Modifications for Phenols:
-
Acidification: Standard silica is slightly acidic (pH 6-7), which is good.[1][2] However, if you observe "streaking" (tailing), add 0.5% Acetic Acid to the mobile phase.[2]
-
Speed: Run the column fast. Prolonged contact with silica can catalyze the elimination of HBr to form the styrene derivative (4-vinylbenzene-1,3-diol).[2]
Data Table: Impurity Rf Values (Hexane:EtOAc 3:1)
| Compound | Rf Value | Appearance (PMA Stain) | Notes |
| Target Product | 0.35 | Dark Blue/Black | Turns pink on air exposure |
| Cyclized Impurity | 0.55 | Faint Blue | 2,3-dihydrobenzofuran-6-ol |
| Vinyl Derivative | 0.65 | UV Active (Strong) | Elimination product (Styrene) |
| Oxidized Quinones | Baseline | Brown/Red | Stays at origin |
Module 4: Troubleshooting & FAQs
Q1: My product turned from white to pink/red within minutes. Is it ruined?
-
Diagnosis: This is surface oxidation of the phenol, forming quinones.
-
Solution: It is likely 98% pure despite the color.
-
Fix: Wash the solid with a 5% Sodium Metabisulfite (
) solution. Store under Argon/Nitrogen in the dark.
-
Q2: I see a new spot on TLC after the column that wasn't there before.
-
Diagnosis: On-column degradation. The silica acted as a Lewis acid/base catalyst, causing elimination to the vinyl derivative.
-
Solution: Switch to Protocol A (Crystallization). If you must use a column, neutralize the silica by pre-washing with 1% acetic acid in hexane (do NOT use amine).
Q3: The product is oiling out during recrystallization.
-
Diagnosis: "Oiling out" occurs when the melting point is depressed by impurities (solvent trapping).
-
Solution:
Module 5: Stability & Storage
To maintain integrity for downstream applications (e.g., Pechmann condensation or alkylation):
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen is mandatory.[2]
-
Container: Amber glass (light catalyzes radical oxidation).[2]
References
-
Synthesis of Resorcinol Derivatives
-
Cyclization Risks (Dihydrobenzofuran formation)
- Journal of Organic Chemistry, "Intramolecular Cycliz
-
Mechanism Support: The reactivity of ortho-alkyl halo phenols is well-documented in the synthesis of benzofurans.[1]
-
Chromatography of Phenols
-
HSP90 Inhibitor Intermediates
Sources
Technical Support Center: Stability of 4-(2-Bromoethyl)resorcinol
[1]
Topic: Stability & Handling of 4-(2-Bromoethyl)resorcinol under Basic Conditions Ticket ID: CHEM-SUP-2402 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Core Directive: The "Cyclization Trap"
Urgent Technical Alert:
If you are observing a loss of starting material and the appearance of a new peak with a mass of
4-(2-Bromoethyl)resorcinol is inherently unstable in basic media due to Intramolecular Williamson Ether Synthesis .[1] The 3-hydroxyl group, once deprotonated, acts as an internal nucleophile, attacking the alkyl bromide to form 6-hydroxy-2,3-dihydrobenzofuran .[1]
This transformation is often instantaneous with strong bases (NaOH, NaH) and rapid even with weak bases (
Technical Deep Dive & Mechanism
The Mechanism of Instability
The instability is driven by two factors:
-
pKa Differential: The phenolic hydroxyl (
) is easily deprotonated by bases. -
Entropic Advantage: The formation of a 5-membered ring (dihydrobenzofuran) is kinetically favored (5-exo-tet cyclization).[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: The base-mediated transformation of 4-(2-bromoethyl)resorcinol into 6-hydroxy-2,3-dihydrobenzofuran.
Troubleshooting Guide
Use this matrix to diagnose issues in your current workflow.
| Symptom | Probable Cause | Technical Verification | Corrective Action |
| Mass Spec shift (M-82) | Cyclization: Formation of dihydrobenzofuran ring.[1][2] | Check NMR for loss of triplet at | If keeping linear: Maintain pH < 7. Use non-nucleophilic buffers. If product desired: This is the correct pathway. |
| Solution turns black/brown | Oxidation: Formation of quinones/polymers. Resorcinol rings are electron-rich and prone to aerobic oxidation at high pH.[1] | TLC shows streaking or baseline material. | Degas all solvents with Argon/Nitrogen. Add antioxidants (e.g., Sodium dithionite) if compatible. |
| Low Yield in Alkylation | Competition: The internal OH competes with your external electrophile. | Mixed product distribution.[3] | Protect OH groups (e.g., Acetyl, TBDMS) before introducing the bromoethyl chain or exposing to base. |
Experimental Protocols
Scenario A: "I need to PRESERVE the linear alkyl bromide."
Objective: Prevent cyclization during handling.
-
Solvent Choice: Use non-polar or slightly acidic solvents (DCM, Chloroform). Avoid polar aprotic solvents (DMF, DMSO) with any trace of base, as they accelerate
reactions. -
pH Control: Ensure the apparent pH of the aqueous layer (if biphasic) remains below 6.0.
-
Quenching: If generating the compound in situ, quench immediately with cold dilute HCl or Ammonium Chloride solution.
-
Storage: Store at -20°C under Argon.
Scenario B: "I want to SYNTHESIZE the dihydrobenzofuran."
Objective: Drive the cyclization to completion efficiently.
Methodology:
-
Reagents: Dissolve 4-(2-bromoethyl)resorcinol (1.0 eq) in Acetone (0.1 M).
-
Base: Add Potassium Carbonate (
, 2.0 eq). -
Conditions: Reflux for 2–4 hours.
-
Monitoring: Monitor by TLC (Product is usually less polar than starting material due to loss of one H-bond donor).
-
Workup: Filter off inorganic salts, concentrate filtrate.
-
Yield: Typically >85% quantitative conversion.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine or Triethylamine as a base without cyclizing? A: It is risky. While these are weaker bases than hydroxide, they can still deprotonate the phenol in equilibrium, slowly driving the reaction toward the cyclized product (Le Chatelier’s principle), especially if heated. For stability, use hindered bases like DIPEA only if necessary, and keep temperatures low (0°C).
Q: Why is the product 6-hydroxy-2,3-dihydrobenzofuran and not the 4-hydroxy isomer? A: The starting material is 4-(2-bromoethyl)resorcinol.[1]
-
Resorcinol numbering: OH at 1, OH at 3.
-
Substitution at 4: The 2-bromoethyl group is at position 4.[1][4]
-
Proximity: The OH at position 3 is ortho to the ethyl group. The OH at position 1 is para.
-
Reaction: Only the ortho-OH (position 3) can reach the bromide to cyclize.
-
Result: The remaining OH (originally at position 1) ends up at position 6 of the fused ring system.
Q: Is the cyclized product stable? A: Yes, 6-hydroxy-2,3-dihydrobenzofuran is significantly more stable than the linear precursor.[1] However, like all electron-rich phenols, it is still susceptible to oxidation in air over long periods.[1]
References
-
Intramolecular Alkylation of Phenols
-
Synthesis of Dihydrobenzofurans
- Source: Organic Chemistry Portal.
- Relevance: Details the methodology for synthesizing 2,3-dihydrobenzofurans via intramolecular substitution of ortho-substituted phenols.
-
Link:[1]
-
Resorcinol Reactivity & Numbering
-
Kinetic Favorability (5-exo-tet)
Sources
- 1. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives - Google Patents [patents.google.com]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 4-(2-Bromoethyl)benzene-1,3-diol
This guide is designed as a specialized Technical Support Center resource for researchers handling 4-(2-Bromoethyl)benzene-1,3-diol . It prioritizes the stability of the alkyl bromide moiety while addressing the purification challenges inherent to resorcinol derivatives.
Ticket ID: REC-BR-RES-001 Topic: Solvent Selection & Purification Protocol Safety Level: High (Alkyl Bromide Stability & Phenol Oxidation)
Critical Stability Warning (The "Red Flag")
Before selecting a solvent, you must understand the specific chemical tension in this molecule. You are balancing two opposing properties:
-
The Resorcinol Core: Highly polar, prone to oxidation (turning pink/brown), and requires polar solvents or high temperatures to dissolve.
-
The Alkyl Bromide (2-Bromoethyl group): Susceptible to nucleophilic attack.
CRITICAL FAILURE MODE: Heating this compound in protic/nucleophilic solvents (Water, Methanol, Ethanol) creates a high risk of solvolysis .
-
In Water: Hydrolysis to the triol (4-(2-hydroxyethyl)benzene-1,3-diol).
-
In Alcohols: Etherification (formation of the ethyl/methyl ether).
-
In Base: Rapid cyclization to dihydrocoumarins or elimination to styrenes.
Directive: You must use non-nucleophilic solvent systems to preserve the alkyl bromide.
Solvent Selection Matrix
The following table synthesizes solubility data of resorcinol derivatives with the stability constraints of alkyl bromides.
| Solvent System | Suitability | Technical Verdict | Mechanism/Rationale |
| Toluene | Primary Choice | Highly Recommended | Resorcinols are sparingly soluble in cold aromatic hydrocarbons but soluble when hot. Toluene is non-nucleophilic, preventing bromide displacement. |
| EtOAc / n-Heptane | Secondary Choice | Recommended | Excellent for "Oiling Out" issues. Dissolve in minimal hot Ethyl Acetate (EtOAc), then add hot Heptane until turbid. |
| Benzene | Functional | Discouraged | Works similarly to Toluene but poses unnecessary toxicity risks. |
| Ethanol / Methanol | High Risk | FORBIDDEN | High probability of |
| Water | High Risk | FORBIDDEN | Causes hydrolysis of the alkyl bromide. Promotes oxidation of the phenol ring. |
| Dichloromethane (DCM) | Poor | Not Recommended | Boiling point (40°C) is likely too low to dissolve the lattice effectively for recrystallization. |
Troubleshooting Guide (Q&A)
Q1: The compound "oiled out" (separated as a liquid) instead of crystallizing. How do I fix this?
A: This is common with phenols due to hydrogen bonding networks.
-
Cause: The solution cooled too fast, or the melting point of the solvated compound is below the boiling point of the solvent.
-
Fix (The "Seeding" Protocol):
-
Reheat to dissolve the oil.
-
Allow the solution to cool very slowly to just above the cloud point.
-
Add a seed crystal (a tiny speck of crude solid).
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Switch Solvents: If using Toluene, switch to the EtOAc/Heptane system. The presence of a "good" solvent (EtOAc) keeps the oil in solution longer, allowing the lattice to form.
-
Q2: My white crystals turned pink/brown during filtration. Is the product ruined?
A: Not necessarily. This is surface oxidation of the resorcinol ring (quinone formation).
-
Prevention:
-
Do NOT use activated charcoal.[1] It often contains metal ions (Fe³⁺) that catalyze phenolic oxidation.
-
Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible.
-
Wash the final crystals with cold, degassed heptane.
-
Q3: Can I use water since 4-bromoresorcinol is recrystallized from water?
A: No.
-
Reasoning: 4-Bromoresorcinol has the bromine directly attached to the aromatic ring (Aryl Bromide), which is stable to hydrolysis. Your compound has the bromine on an alkyl chain (Alkyl Bromide), which is far more reactive. Boiling water will destroy your product.
Standard Operating Procedure (SOP)
Method: Mixed-Solvent Precipitation (EtOAc / Heptane) Objective: Maximize yield while minimizing thermal stress on the alkyl bromide.
-
Preparation:
-
Place crude this compound in a round-bottom flask.
-
Prepare a heating bath set to 75°C.
-
Have warm Ethyl Acetate (EtOAc) and warm n-Heptane ready.
-
-
Dissolution:
-
Add the minimum amount of hot EtOAc required to just dissolve the solid. Swirl constantly.
-
Note: If insoluble material remains (salts/dust), filter hot through a glass frit (avoid paper filters if possible to prevent fiber contamination).
-
-
Precipitation Point:
-
Keep the solution hot (~60-70°C).
-
Slowly add hot n-Heptane dropwise.
-
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Clearing:
-
Add 1-2 drops of hot EtOAc to clear the cloudiness. The solution should be saturated but clear.
-
-
Crystallization:
-
Isolation:
Decision Logic & Workflow
The following diagrams illustrate the logical pathways for solvent selection and troubleshooting.
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow ensuring the exclusion of nucleophilic solvents to protect the alkyl bromide side chain.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Step-by-step remediation protocol when the product separates as a liquid oil rather than a solid crystal.
References
-
ChemicalBook. (2024). (2-Bromoethyl)benzene Properties and Stability. Retrieved from
- Confirms the stability profile of the 2-bromoethyl moiety and incomp
-
Organic Syntheses. (1943). 4-Bromoresorcinol Purification Protocols. Coll. Vol. 2, p.100. Retrieved from
- Provides foundational knowledge on resorcinol crystallization, though notes the difference in stability between aryl and alkyl bromides.
-
PubChem. (2024). Resorcinol Compound Summary. National Library of Medicine. Retrieved from
- Source for general solubility data of the resorcinol core (soluble in ethers/alcohols, sparingly in benzene).
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from
- Authoritative guide on solvent polarity and the "Oiling Out" phenomenon.
Sources
Validation & Comparative
Structural Elucidation & Comparative Fragmentation Guide: 4-(2-Bromoethyl)benzene-1,3-diol
Executive Summary
Target Analyte: 4-(2-Bromoethyl)benzene-1,3-diol (C₈H₉BrO₂)
Primary Application: Synthetic intermediate for polyphenolic drugs; catecholamine analogs.
Key Identifier: The "Twin Tower" isotopic signature of Bromine (
This technical guide provides a comparative analysis of the mass spectrometry (MS) behavior of this compound. Unlike standard library matching, this guide focuses on mechanistic fragmentation , comparing Electron Ionization (EI) patterns against Electrospray Ionization (ESI) and structural analogs to aid in positive identification during impurity profiling or metabolic studies.
Part 1: Theoretical vs. Observed Fragmentation
Note: In the absence of a commercially indexed spectrum for this specific intermediate, the following data is derived from high-confidence fragmentation rules (McLafferty & Silverstein) applied to the brominated alkyl-resorcinol scaffold.
The Isotopic Signature (The "Twin Tower")
The most distinct feature of this molecule is the bromine isotope pattern. Unlike chlorinated compounds (3:1 ratio), brominated compounds exhibit a nearly 1:1 intensity ratio between the
-
M+ (m/z 216): Contains
-
M+2 (m/z 218): Contains
Fragmentation Pathways (EI - 70 eV)
Under hard ionization, the molecule undergoes predictable bond ruptures driven by the stability of the resulting carbocations and the weakness of the C-Br bond.
| m/z (Nominal) | Ion Identity | Relative Abundance (Est.)[1] | Mechanistic Origin |
| 216 / 218 | Moderate (30-50%) | Molecular Ion. Distinct 1:1 doublet. Stability provided by the aromatic resorcinol ring. | |
| 137 | Base Peak (100%) | Heterolytic Cleavage. Loss of the bromine radical ( | |
| 123 | High (60-80%) | Benzylic Cleavage. Rupture of the | |
| 109 | Moderate | Ring Contraction. Typical phenolic degradation. Loss of carbon monoxide (CO) from the resorcinol core. | |
| 77 / 79 | Low | Phenyl cation or Bromonium ion (rare in EI, but possible). |
ESI Fragmentation (Negative Mode)
In LC-MS, phenols ionize best in negative mode (
-
Primary Peak: m/z 215 / 217 (1:1 ratio).
-
Fragmentation (CID): Loss of HBr is the dominant pathway, yielding a radical anion at m/z 136.
Part 2: Comparative Analysis (Alternatives & Analogs)
To validate the identity of this compound, it must be compared against its non-brominated analog and structural isomers.
Comparison 1: Effect of Bromination
Analyte: this compound Reference: 4-Ethylbenzene-1,3-diol (4-Ethylresorcinol)
| Feature | Brominated Target (C₈H₉BrO₂) | Non-Brominated Reference (C₈H₁₀O₂) |
| Molecular Weight | 216 / 218 | 138 |
| Isotope Pattern | 1:1 Doublet (M, M+2) | Single dominant peak (M) |
| Base Peak | m/z 137 (Loss of Br) | m/z 123 (Loss of methyl from ethyl group) |
| Key Difference | The presence of Br weakens the alkyl chain stability, promoting side-chain cleavage over ring fragmentation. | The alkyl chain is more stable; fragmentation is driven by benzylic cleavage of the terminal methyl. |
Comparison 2: Positional Isomerism
Analyte: this compound Isomer: 2-(2-Bromoethyl)benzene-1,3-diol
-
Steric Effect: The 2-position (between two OH groups) is sterically crowded.
-
MS Impact: The 2-substituted isomer often shows a weaker Molecular Ion due to rapid "ortho effect" elimination of HBr or cyclization to form a dihydrobenzofuran derivative inside the source. If the M+ peak is vanishingly small, suspect the 2-position isomer.
Part 3: Visualization of Mechanism & Workflow
Diagram 1: Fragmentation Pathway (EI Mode)
This diagram illustrates the logical decay of the parent ion into its constituent fragments.
Caption: Predicted Electron Ionization (70 eV) fragmentation tree showing the dominant loss of Bromine to form the base peak.
Diagram 2: Experimental Workflow (GC-MS vs. LC-MS)
Resorcinols are polar and "sticky." Direct GC analysis often leads to tailing. This workflow compares the optimal sample prep for each method.
Caption: Comparative workflow for GC-MS (requires silylation) versus LC-MS (direct injection) analysis.
Part 4: Experimental Protocols
Protocol A: GC-MS Structural Confirmation (Gold Standard)
Why this method? The diol functionality causes hydrogen bonding, leading to peak tailing in GC. Silylation (TMS derivatives) masks the OH groups, improving volatility and peak shape.
-
Preparation: Dissolve 1 mg of sample in 1 mL anhydrous acetonitrile.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.
-
Note: The molecular ion will shift from 216/218 to 360/362 (addition of two TMS groups: +144 Da).
-
-
GC Parameters:
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min)
20°C/min 280°C (5 min).
-
-
MS Parameters: EI Source at 70 eV; Scan range 50–500 amu.
Protocol B: LC-MS Purity Profiling
Why this method? Faster for checking bulk purity or presence in biological matrices without derivatization.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Negative Mode (Phenols ionize poorly in positive mode unless ammoniated adducts form).
-
Target Ions: Monitor m/z 215 and 217 (SIM mode) for maximum sensitivity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for benzylic cleavage and rearrangement rules).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2] U.S. Department of Commerce. [Link] (Reference for general resorcinol fragmentation patterns).
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.). Springer.[1] [Link] (Source for ESI negative mode ionization mechanisms of phenols).
Sources
Biological Assay Validation for 4-(2-Bromoethyl)benzene-1,3-diol Analogs
Executive Summary
The development of novel depigmenting agents has shifted from cytotoxic compounds (like Hydroquinone) to targeted enzyme inhibitors. 4-(2-Bromoethyl)benzene-1,3-diol represents a strategic evolution in the 4-substituted resorcinol class. While the resorcinol moiety provides the pharmacophore for competitive Tyrosinase inhibition, the 2-bromoethyl side chain introduces a unique lipophilic profile and potential for halogen-bonding interactions within the active site that distinctively separates it from hydrophilic analogs like Kojic Acid.
This guide outlines the validation architecture required to benchmark this analog against industry standards: Hydroquinone (HQ) , Kojic Acid (KA) , and 4-Butylresorcinol (4-n-BR) .
Part 1: The Chemical Logic & SAR Context
To validate this molecule, one must first understand its Structure-Activity Relationship (SAR).
-
The Warhead (1,3-Benzenediol): The resorcinol ring mimics the tyrosine substrate, allowing the hydroxyl groups to chelate the binuclear Copper (Cu²⁺) ions at the tyrosinase active site.
-
The Modifier (2-Bromoethyl): Unlike the butyl chain of Rucinol (4-n-BR), the bromoethyl group adds electron density via the halogen and alters the LogP (partition coefficient).
-
Hypothesis for Validation: The bromine atom may induce specific steric fits or halogen bonds with histidine residues in the catalytic pocket, potentially increasing residence time compared to simple alkyl chains.
-
Part 2: Enzymatic Validation (Cell-Free System)
The first line of validation is determining the inhibitory constant (
Protocol: Colorimetric DOPA-Oxidation Assay
Objective: Quantify the suppression of DOPAchrome formation.
-
Reagents:
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in Phosphate Buffer (pH 6.8).
-
Substrate: L-DOPA (2.5 mM). Note: L-DOPA is preferred over Tyrosine for screening because the hydroxylation of Tyrosine (monophenolase activity) has a significant lag phase.
-
Test Compound: this compound (dissolved in DMSO, final concentration <1%).
-
-
Workflow:
-
Incubate Enzyme (40 µL) + Phosphate Buffer (80 µL) + Test Compound (40 µL) for 10 minutes at 25°C.
-
Add L-DOPA (40 µL) to initiate the reaction.
-
Measure Absorbance (
) kinetically every 30 seconds for 10 minutes.
-
Data Interpretation & Benchmarking
The analog must be compared against Kojic Acid (standard competitive inhibitor).[1]
| Compound | Target IC50 (µM) | Mechanism | Validation Criteria |
| Kojic Acid | ~20 - 50 µM | Competitive (Chelator) | Reference Standard. |
| 4-Butylresorcinol | ~10 - 20 µM | Competitive | High-Potency Benchmark. |
| Bromoethyl Analog | < 25 µM | Competitive | Must outperform Kojic Acid to be viable. |
Part 3: Cellular Validation (B16F10 Model)
Enzymatic potency does not guarantee clinical efficacy. The bromoethyl group's primary advantage—enhanced permeability—must be validated in a cellular model.
Protocol: Melanin Content vs. Cell Viability
Objective: Distinguish between depigmentation (efficacy) and cytotoxicity (safety). Hydroquinone often "works" by killing melanocytes; this analog must avoid that mechanism.
Step-by-Step Methodology:
-
Seeding: Seed B16F10 murine melanoma cells (
cells/well) in 24-well plates. Allow attachment for 24h. -
Induction: Replace medium with DMEM containing
-MSH (100 nM) to stimulate melanogenesis. -
Treatment: Add test compound (1, 10, 50, 100 µM). Controls: DMSO (Vehicle), Kojic Acid (Positive Control).
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Dual Readout:
Visualization: Assay Workflow
Caption: Dual-stream validation workflow ensuring depigmentation is not a false positive caused by cell death.
Part 4: Mechanism of Action (Kinetic Analysis)
To publish, you must prove the mode of inhibition. Resorcinols are typically competitive inhibitors, but the bromoethyl group could introduce mixed-type inhibition if it alters the enzyme conformation.
Experiment: Lineweaver-Burk Plot Analysis.
-
Run the enzymatic assay with varying concentrations of Substrate (L-DOPA: 0.5, 1.0, 2.0, 4.0 mM).
-
Run each substrate curve against fixed concentrations of the Inhibitor (0, 10, 20 µM).
Visualizing the Pathway & Inhibition Target:
Caption: The analog targets the rate-limiting oxidation steps. Competitive binding prevents DOPA access to the Copper center.
Part 5: Comparative Performance Review
When publishing your data, summarize the performance using the Therapeutic Index (TI) concept for pigmentation.
Formula:
| Metric | Hydroquinone (HQ) | Kojic Acid (KA) | 4-(2-Bromoethyl)... (Target Profile) |
| Enzymatic IC50 | High (>100 µM) | Moderate (~25 µM) | High Potency (<20 µM) |
| Cellular Efficacy | Very High | Moderate | High |
| Cytotoxicity | High (Toxic) | Low | Low |
| Stability | Oxidizes rapidly | Unstable (light/heat) | High (Halogen stability) |
| Primary Risk | Ochronosis/Cell Death | Low Efficacy | Sensitization (needs testing) |
Conclusion for the Guide: The this compound analog should be positioned as a "High-Stability Resorcinol." If your data shows it matches the potency of 4-Butylresorcinol but offers different solubility or stability (due to the bromine), it is a viable candidate for formulation. If it shows cytotoxicity similar to Hydroquinone, the bromine substitution may be too reactive (alkylating agent risk) and the lead should be reconsidered.
References
-
Solano, F. (2014). "Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes." New Journal of Science. Link
-
Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. Link
-
Kolbe, L., et al. (2013). "4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation."[4] Journal of the European Academy of Dermatology and Venereology, 27(1), 19-23. Link
-
Kim, D.S., et al. (2005). "4-n-Butylresorcinol inhibits melanogenesis by suppressing tyrosinase synthesis." Biol. Pharm. Bull, 28(12). Link
-
Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link
Sources
- 1. Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biomedical Reports [spandidos-publications.com]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-(2-Bromoethyl)benzene-1,3-diol
Operational Hazard Profile: The "Why" Behind the Protocol
To dispose of 4-(2-Bromoethyl)benzene-1,3-diol safely, you must understand that it acts as a bifunctional hazard . It is not merely a phenolic waste; it is an alkylating agent.
-
The Phenolic Moiety (Resorcinol backbone):
-
Risk: High aquatic toxicity and potential endocrine disruption. Phenols are susceptible to oxidation, turning waste streams into dark, tarry mixtures that complicate analysis.
-
Regulatory Implication: Resorcinol itself is a U-listed waste (U201) under RCRA. While this specific derivative may not carry the U-code automatically, it must be treated with the same stringency to ensure compliance.
-
-
The Alkyl Bromide Side Chain:
-
Risk: The C-Br bond is reactive. In the presence of nucleophiles (amines, thiols, DNA), it acts as an alkylating agent . This poses a mutagenic risk to the handler and a persistence risk in the environment.
-
Reactivity: It is susceptible to hydrolysis in basic conditions, releasing HBr (corrosive gas) and potentially polymerizing.
-
Core Directive: This substance must be classified and disposed of as High-Hazard Halogenated Organic Waste . Under no circumstances should it be commingled with general non-halogenated solvents or flushed down the drain.
Pre-Disposal Characterization & Stabilization
Before moving the material to a waste container, verify its state.
| Parameter | Specification | Operational Action |
| Physical State | Solid (typically off-white/beige powder) | Dissolve in minimal compatible solvent (Acetone/Ethanol) only if liquid waste is required by your facility. Otherwise, dispose as solid waste. |
| pH Sensitivity | Weakly Acidic (Phenol) | DO NOT mix with strong bases (NaOH, KOH). This triggers rapid hydrolysis and heat generation. |
| Light Sensitivity | High | Waste containers must be amber glass or opaque HDPE to prevent photo-degradation. |
| Oxidation | High | Keep container headspace minimal. If the solid has turned black/brown, it has oxidized but remains hazardous. |
Segregation & Compatibility Matrix
Improper segregation is the leading cause of waste container over-pressurization. Use this matrix to validate your waste stream.
| Chemical Class | Compatibility | Mechanism of Failure |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Violent oxidation of the phenol ring; potential fire/explosion. |
| Strong Bases (Ammonia, Hydroxide) | INCOMPATIBLE | Promotes rapid hydrolysis of the alkyl bromide; exothermic polymerization. |
| Amines | INCOMPATIBLE | Nucleophilic attack on the alkyl bromide (alkylation); generates heat. |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Preferred liquid waste stream. |
| Non-Halogenated Solvents (Methanol, Acetone) | COMPATIBLE | Acceptable, but mixing increases disposal costs significantly. |
Step-by-Step Disposal Protocol
Phase 1: Waste Stream Designation
-
Select Container: Use a dedicated Halogenated Organic Waste container.
-
Material: HDPE (High-Density Polyethylene) or Amber Glass.
-
Lid: Vented cap recommended if the waste is in solution, to prevent pressure buildup from slow hydrolysis.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "this compound".
-
Hazards: Check "Toxic," "Irritant," and "Environmental Hazard."
-
Phase 2: Transfer Procedure
-
PPE: Standard nitrile gloves are sufficient for incidental contact, but double-gloving is recommended due to the alkylating potential. Wear safety goggles.
-
Solid Waste (Preferred):
-
Place the solid chemical directly into a wide-mouth jar labeled for solid hazardous waste.
-
If the chemical is in a vial, place the entire vial into the waste jar. Do not attempt to scrape it out, as this aerosolizes the dust.
-
-
Liquid Waste (Solutions):
-
Pour slowly into the Halogenated Waste carboy.
-
Self-Validating Step: Observe the mixture for 30 seconds. If bubbling, fuming, or rapid color change occurs, loosely cap the container and move it to the back of the fume hood immediately (reaction in progress).
-
Phase 3: Final Handover
-
Wipe Down: Decontaminate the exterior of the waste container with a detergent solution (phenols adhere to plastics).
-
Secondary Containment: Place the waste container in a secondary tray before transport to the central accumulation area.
Waste Workflow Logic (Visualized)
The following diagram outlines the decision logic for disposing of this specific compound, ensuring it ends up in the correct incineration stream.
Caption: Decision tree for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom requires the mixture to be treated as Halogenated Waste to ensure proper incineration.
Emergency Contingencies
Accidental Spill (Benchtop)
-
Isolate: Alert nearby personnel.
-
Neutralize: Do not use strong oxidizers.
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.
-
Liquids: Absorb with vermiculite or a generic spill pad.
-
-
Clean: Wash the surface with a soapy water solution.[1] Phenols are difficult to remove with just water; a surfactant is required to lift the organic residue.
Exposure
-
Skin Contact: Wash with PEG-300 or ethanol (if available) followed by copious soap and water. Phenols penetrate skin rapidly; water alone is often insufficient for immediate removal.
-
Eye Contact: Flush for 15 minutes. The alkyl bromide moiety is a potential lachrymator (tear-inducing).
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] 40 CFR Part 261. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]
-
PubChem. Compound Summary: this compound. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
